

Application Notes and Protocols for ALZ-801 (Valiltramiprosate) in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the dosage, administration, and experimental methodologies employed in clinical trials of ALZ-801 (valiltramiprosate), an investigational oral agent for the treatment of early Alzheimer's disease (AD).

Introduction to ALZ-801

ALZ-801 is an orally administered prodrug of tramiprosate, designed to improve upon the pharmacokinetic profile and gastrointestinal tolerability of its active compound.[1][2] Tramiprosate and its metabolite, 3-sulfopropanoic acid (3-SPA), are the active moieties that inhibit the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[3][4][5] Clinical development of ALZ-801 has focused on patients with early Alzheimer's disease who are carriers of the apolipoprotein E4 (APOE4) allele, a major genetic risk factor for the disease.

Dosage and Administration

In recent Phase 2 and Phase 3 clinical trials, ALZ-801 has been administered according to the following regimen:



Parameter	Details
Drug Name	ALZ-801 (valiltramiprosate)
Dosage	265 mg
Route of Administration	Oral
Frequency	Twice daily (BID)
Formulation	Tablet
Duration of Treatment	78 to 104 weeks

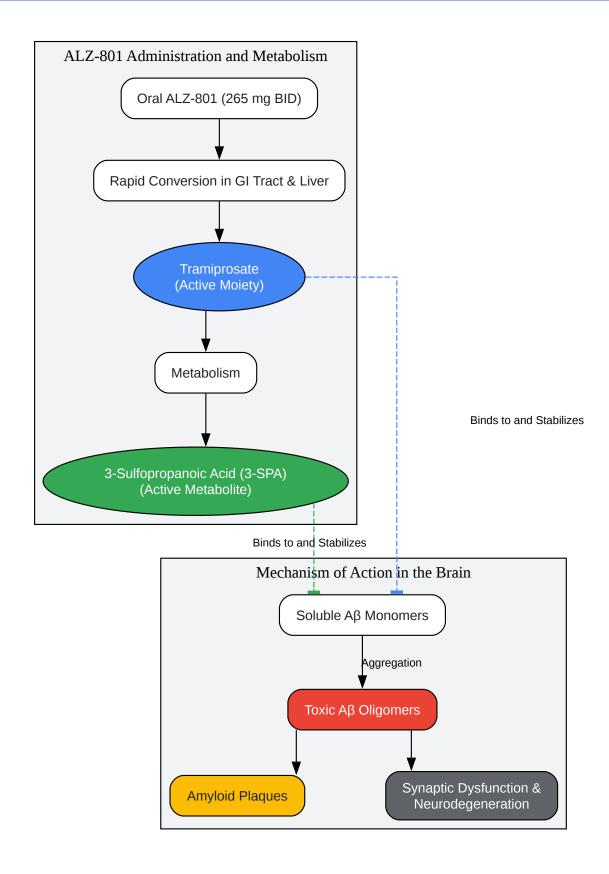
Table 1: ALZ-801 Dosage and Administration in Clinical Trials.

A dose of 265 mg of ALZ-801 administered twice daily has been shown to achieve the same blood exposure as 150 mg of tramiprosate taken twice daily, a dose that demonstrated potential efficacy signals in earlier trials. To improve tolerability, some studies initiated dosing with one placebo tablet in the morning and one 265 mg ALZ-801 tablet in the evening for the first two weeks, followed by 265 mg twice daily. Administration with food has been shown to reduce gastrointestinal side effects without significantly impacting plasma exposure to tramiprosate.

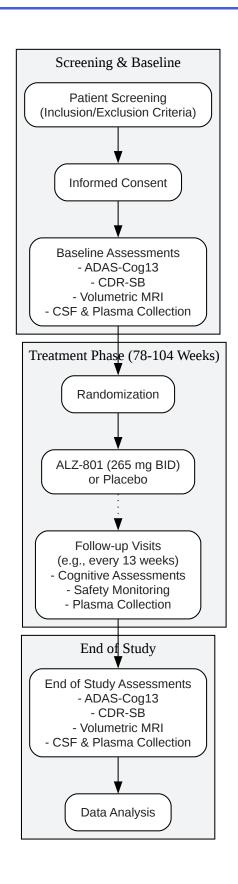
Mechanism of Action: Inhibition of Aβ Oligomer Formation

ALZ-801's therapeutic rationale is based on its ability to interfere with the amyloid cascade at an early stage. The active components, tramiprosate and 3-SPA, bind to soluble Aβ monomers, stabilizing them and preventing their aggregation into toxic oligomers and subsequent plaque formation. This upstream mechanism of action is distinct from amyloid-targeting monoclonal antibodies that primarily clear existing amyloid plaques.









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